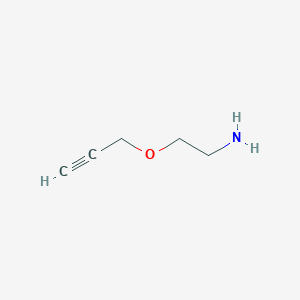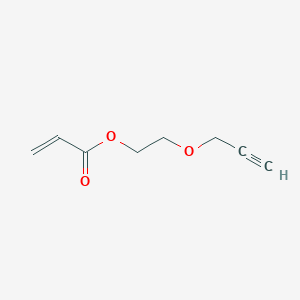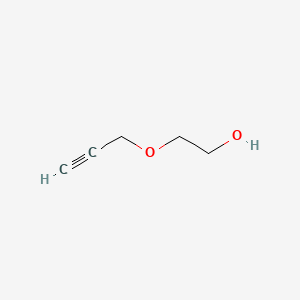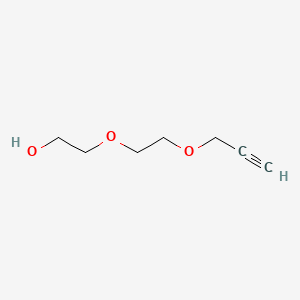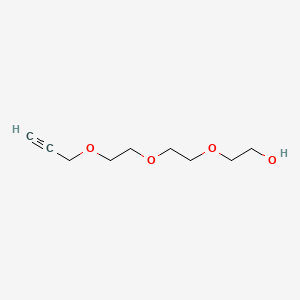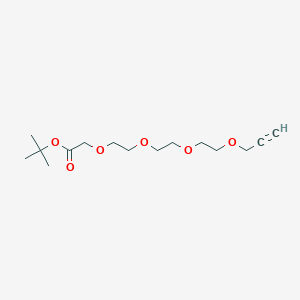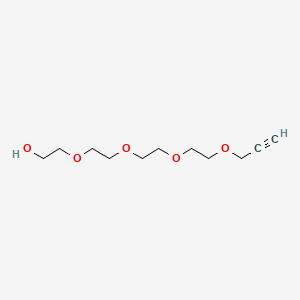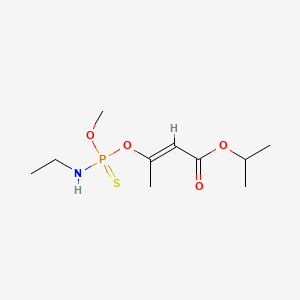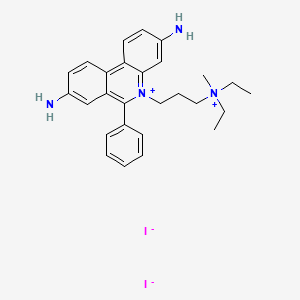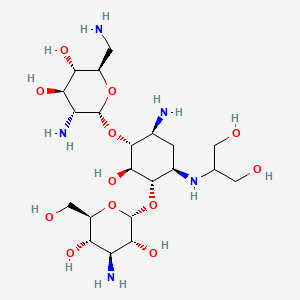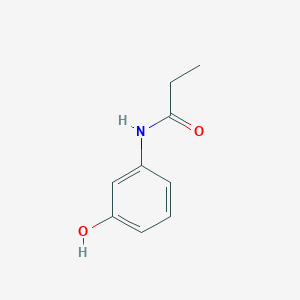![molecular formula C21H21ClF3N7O3S B1679705 N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride](/img/structure/B1679705.png)
N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride
描述
PF-562271 hydrochloride is a potent, ATP-competitive, reversible inhibitor of focal adhesion kinase (FAK) and proline-rich tyrosine kinase 2 (Pyk2). It has shown significant potential in preclinical studies for its anti-cancer properties, particularly in inhibiting the migration and proliferation of cancer cells .
作用机制
Target of Action
PF-562271 HCl primarily targets the non-receptor tyrosine kinase, Focal Adhesion Kinase (FAK), and to a lesser extent, Proline-rich Tyrosine Kinase 2 (Pyk2) . FAK plays a crucial role in cellular processes such as cell proliferation, migration, morphology, and survival . Pyk2 is involved in intracellular signaling pathways .
Mode of Action
PF-562271 HCl is an ATP-competitive, reversible inhibitor of FAK and Pyk2 . It binds to the ATP-binding site of FAK, forming hydrogen bonds with the main chain atoms in the kinase hinge region . This inhibits the phosphorylation of FAK, thereby disrupting its function .
Biochemical Pathways
The inhibition of FAK by PF-562271 HCl affects several biochemical pathways. It disrupts the signaling from integrins, cytokines, chemokines, and growth factors, which are all stimuli that FAK transduces . This leads to the inhibition of cell cycle progression, cell migration, and changes in cell morphology .
Pharmacokinetics
After oral administration, PF-562271 HCl is readily absorbed, with the maximum serum concentration achieved between 0.5 to 5 hours . The systemic exposure increases dose-proportionally at doses from 5 mg to 25 mg, but it increases more than dose-proportionally at higher doses . The steady-state exposure of PF-562271 HCl shows more than proportional accumulation, indicating a non-linear pharmacokinetics following repeated oral dosing .
Result of Action
PF-562271 HCl significantly inhibits cell adhesion and migration by inhibiting p-FAK expression and decreasing the Focal Adhesion (FA) surface area . It also inhibits colony formation and induces cell senescence through G1 phase cell cycle arrest mediated by DNA replication inhibition . This results in the inhibition of tumor cell migration, proliferation, and survival .
Action Environment
It’s known that the compound’s action can be affected by factors such as the presence of other drugs, the physiological state of the cells, and the specific microenvironment of the tumor cells
生化分析
Biochemical Properties
PF-562271 hydrochloride plays a crucial role in biochemical reactions by inhibiting the activity of focal adhesion kinase and proline-rich tyrosine kinase 2. These kinases are involved in cell adhesion, migration, proliferation, and survival. PF-562271 hydrochloride interacts with the ATP-binding sites of these kinases, thereby preventing their phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways that are essential for cancer cell survival and proliferation .
Cellular Effects
PF-562271 hydrochloride has been shown to exert significant effects on various types of cells and cellular processes. In high-grade serous ovarian cancer cells, PF-562271 hydrochloride inhibits cell adhesion, migration, and proliferation by targeting focal adhesion kinase-mediated pathways. This compound induces cell cycle arrest in the G1 phase, leading to decreased DNA replication and cell senescence . Additionally, PF-562271 hydrochloride enhances the efficacy of other chemotherapeutic agents, such as temozolomide, in glioblastoma models by inhibiting cell viability, invasion, and migration .
Molecular Mechanism
The molecular mechanism of PF-562271 hydrochloride involves its binding to the ATP-binding sites of focal adhesion kinase and proline-rich tyrosine kinase 2. This binding prevents the phosphorylation of these kinases, thereby inhibiting their activation. The inhibition of focal adhesion kinase and proline-rich tyrosine kinase 2 disrupts downstream signaling pathways, including those involved in cell adhesion, migration, proliferation, and survival. PF-562271 hydrochloride also induces apoptosis in cancer cells by promoting cell cycle arrest and inhibiting DNA replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PF-562271 hydrochloride have been observed to change over time. The compound exhibits dose-dependent inhibition of tumor growth in various xenograft models, with sustained inhibition of focal adhesion kinase phosphorylation for over four hours following a single oral dose . Long-term studies have shown that PF-562271 hydrochloride remains stable and effective in inhibiting tumor progression without causing significant toxicity or adverse effects .
Dosage Effects in Animal Models
The effects of PF-562271 hydrochloride vary with different dosages in animal models. In glioblastoma models, a combination of PF-562271 hydrochloride and temozolomide significantly reduces tumor size and invasive margins, with a 15% increase in survival rate compared to temozolomide monotherapy . In other xenograft models, PF-562271 hydrochloride demonstrates dose-dependent tumor growth inhibition, with maximum inhibition observed at doses of 25 to 50 mg/kg twice daily .
Metabolic Pathways
PF-562271 hydrochloride is involved in metabolic pathways that regulate cell adhesion, migration, and proliferation. The compound inhibits the activity of focal adhesion kinase and proline-rich tyrosine kinase 2, which are key regulators of these processes. By disrupting these pathways, PF-562271 hydrochloride effectively inhibits tumor growth and metastasis .
Transport and Distribution
PF-562271 hydrochloride is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound is orally bioavailable and exhibits good tissue penetration, allowing it to effectively inhibit focal adhesion kinase and proline-rich tyrosine kinase 2 in various tumor models .
Subcellular Localization
The subcellular localization of PF-562271 hydrochloride is primarily within the cytoplasm, where it interacts with focal adhesion kinase and proline-rich tyrosine kinase 2. The compound’s activity is influenced by its ability to localize to specific cellular compartments and inhibit key signaling pathways involved in cell adhesion, migration, and proliferation .
准备方法
Synthetic Routes and Reaction Conditions
PF-562271 hydrochloride is synthesized through a series of chemical reactions involving the coupling of various intermediates. The process typically involves:
Formation of the core structure: This involves the synthesis of the pyrimidine core, which is a crucial part of the molecule.
Coupling reactions: The core structure is then coupled with other intermediates through various reactions, including nucleophilic substitution and condensation reactions.
Purification: The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity.
Industrial Production Methods
The industrial production of PF-562271 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency and safety .
化学反应分析
Types of Reactions
PF-562271 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .
科学研究应用
PF-562271 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in cell biology to investigate cell adhesion, migration, and proliferation.
Medicine: Explored as a potential therapeutic agent for various cancers, including high-grade serous ovarian cancer
Industry: Utilized in the development of new anti-cancer drugs and therapeutic strategies.
相似化合物的比较
Similar Compounds
VS-6062: Another potent inhibitor of focal adhesion kinase and proline-rich tyrosine kinase 2.
PF-00562271: A similar compound with comparable inhibitory effects on focal adhesion kinase.
Uniqueness
PF-562271 hydrochloride stands out due to its high selectivity and potency. It has shown greater efficacy in inhibiting focal adhesion kinase compared to other similar compounds, making it a promising candidate for further development as an anti-cancer agent .
属性
IUPAC Name |
N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N7O3S.ClH/c1-31(35(2,33)34)19-12(4-3-7-25-19)10-26-18-15(21(22,23)24)11-27-20(30-18)28-14-5-6-16-13(8-14)9-17(32)29-16;/h3-8,11H,9-10H2,1-2H3,(H,29,32)(H2,26,27,28,30);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEBZJWSAAWCAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC=N1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)C4)S(=O)(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClF3N7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



